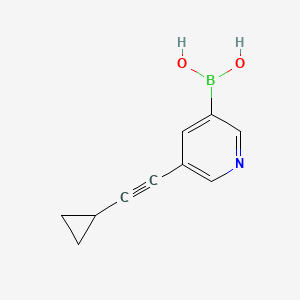

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Descripción general

Descripción

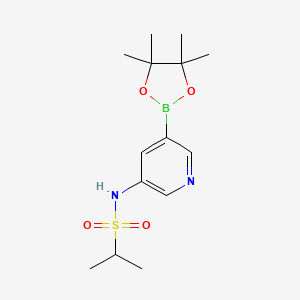

“(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid”, also known as CPEB, is a boronic acid derivative. It has a unique structure that contains a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety. The molecular formula is C10H10BNO2, and the average mass is 187.003 Da .

Synthesis Analysis

Boronic acids, including CPEB, can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular structure of CPEB includes a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety . The molecular formula is C10H10BNO2 .Chemical Reactions Analysis

Boronic acids, such as CPEB, have been used in various chemical reactions. For instance, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of CPEB is 187.003 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The presence of the pyridine ring and the cyclopropylethynyl group enhances its reactivity, making it suitable for constructing complex molecular architectures.

Sensing Applications

Boronic acids, including this compound, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental for various sensing applications, ranging from homogeneous assays to heterogeneous detection . The compound’s unique structure could be exploited to develop novel sensors with enhanced selectivity and sensitivity.

Biological Labelling and Protein Manipulation

The compound’s boronic acid moiety can form reversible covalent bonds with sugars and other diols, which is useful for biological labelling and protein manipulation. This property allows researchers to study biological processes with high specificity and could lead to advancements in understanding protein functions and interactions .

Development of Therapeutics

The structural features of boronic acids enable them to inhibit enzymes and interact with biological receptors. As such, (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid has potential applications in the development of new therapeutic agents, particularly as enzyme inhibitors or receptor antagonists .

Polymer and Material Science

Boronic acids are integral in the synthesis of polymers and materials with specific properties. The compound could be used to create polymers with unique electrical or optical properties, which might be applicable in fields such as optoelectronics or as components in electronic devices .

Catalysis

Due to its enhanced Lewis acidity compared to other boronic acids, this compound could serve as a catalyst in organic reactions. It may catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, thus providing a new avenue for chemical synthesis .

Separation Technologies

The ability of boronic acids to form complexes with diols can be utilized in separation technologies. This compound could be employed in chromatographic methods or electrophoresis to separate complex mixtures based on subtle differences in molecular structures .

Controlled Release Systems

In the pharmaceutical industry, controlled release of drugs is a significant challenge. The reversible binding of boronic acids with diols can be harnessed to develop controlled release systems for medications such as insulin, where the release rate can be modulated by glucose levels .

Mecanismo De Acción

Direcciones Futuras

The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745029 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid | |

CAS RN |

1189372-89-1 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

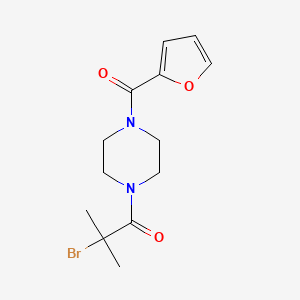

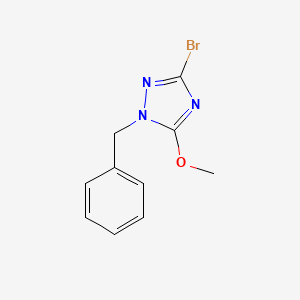

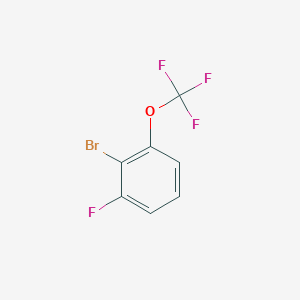

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)

![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)

![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)